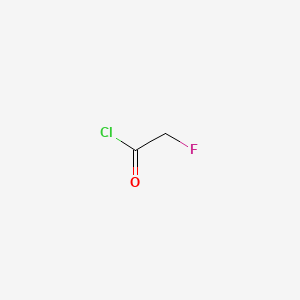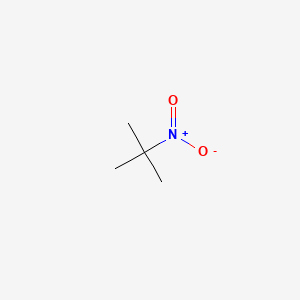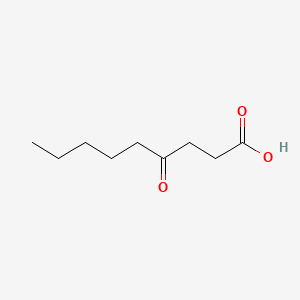
4-Oxononanoic acid
Descripción general
Descripción
4-Oxononanoic acid is a keto acid that has been identified as a potential precursor to γ-nonalactone, a chemical marker of dried/cooked fruits nuances in must and wine . The compound has been studied for its role in the biotransformation into γ-nonalactone by S. cerevisiae during alcoholic fermentation, which is an (R)-enantioselective process . The sensory studies and distribution of the enantiomers of 4-oxononanoic acid have been conducted, revealing their detection thresholds and average ratios in grape and wine .
Synthesis Analysis
The synthesis of compounds related to 4-oxononanoic acid has been explored in various studies. For instance, the Pd(OAc)2-catalyzed cyclization of 2,3-allenoic acids in the presence of terminal alpha,beta-unsaturated alkynones has been used to synthesize 4-(3'-oxo-1'(E)-alkenyl)-2(5H)-furanones, which are structurally related to 4-oxononanoic acid . Another study synthesized a compound with a similar keto acid structure, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, and confirmed its structure using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 4-oxononanoic acid and related compounds has been analyzed using different spectroscopic methods. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the stability of the molecule was analyzed using NBO analysis . The molecular structure of 4,7-dioxononanoic acid, a related compound, was confirmed by X-ray crystallography, which also provided insights into the unique IR spectrum of the compound .
Chemical Reactions Analysis
The chemical reactions involving 4-oxononanoic acid have been studied, particularly its role as a precursor to γ-nonalactone during alcoholic fermentation . The biotransformation process and the enantioselectivity of this reaction have been elucidated, contributing to the understanding of flavor development in fermented products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxononanoic acid and related compounds have been characterized through various analytical techniques. Mass spectrometric characterization of 4-oxopentanoic acid, a compound with a similar structure, provided insights into its gas-phase ion fragmentation mechanisms, which were studied using a hybrid system and density functional theory . The X-ray crystal structure analysis of 4,7-dioxononanoic acid revealed the peculiarities of its solid-state IR spectrum and crystal packing . Additionally, the synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid included spectroscopic characterization and crystal structure analysis, which helped in understanding its interaction with DNA and its biological activities .
Aplicaciones Científicas De Investigación
Aromatic Potential in Grape Cultivation
4-Oxononanoic acid is identified as a potential precursor for γ-nonalactone, a chemical marker of dried/cooked fruits nuances in must and wine. Studies on Bordeaux grape cultivars like merlot and cabernet sauvignon have shown that 4-oxononanoic acid, through its biotransformation by S. cerevisiae during alcoholic fermentation, can lead to the formation of γ-nonalactone. This process has been observed to be (R)-enantioselective, impacting the sensory qualities and aromatic profiles of the resulting wines (de Ferron et al., 2020).
Genetic Incorporation in Protein Modification
In biotechnological research, 4-oxononanoic acid derivatives have been used for site-specific protein modifications. Specifically, 2-amino-8-oxononanoic acid has been incorporated into proteins in Escherichia coli using an evolved pyrrolysyl-tRNA synthetase/pylT pair. This method leverages the unique reactivity of the keto group for site-specific labeling of proteins, which is valuable in the study of protein functions and interactions (Huang et al., 2010).
Role in Lipid Peroxidation and Metabolism
4-Oxononanoic acid, as a product of lipid peroxidation, has been implicated in various biological processes. For example, human carbonyl reductase (CR) has been found to catalyze the reduction of 4-oxonon-2-enal, a form of 4-oxononanoic acid. This suggests a potential metabolic pathway for the biotransformation of this lipid peroxidation product, which is significant given its reactivity toward DNA and proteins (Doorn et al., 2004).
Applications in Organic Chemistry and Synthesis
4-Oxononanoic acid has applications in organic synthesis, as seen in the study of its ozonolysis products. It is involved in the formation of compounds like nonanal, nonanoic acid, and azelaic acid, which are significant in the context of atmospheric chemistry and aerosol formation. The study of these processes provides insight into the atmospheric implications of organic aerosols and their role in climate regulation (Zahardis & Petrucci, 2006).
Propiedades
IUPAC Name |
4-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIIROHTWNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209445 | |
| Record name | 4-Oxopelargonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxononanoic acid | |
CAS RN |
6064-52-4 | |
| Record name | 4-Oxopelargonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopelargonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6064-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
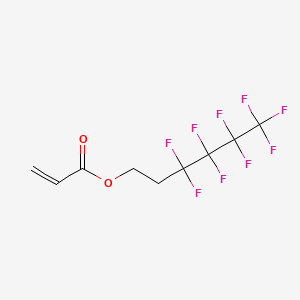
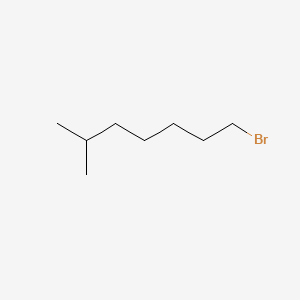
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)




